![molecular formula C10H9FN2O2S B246250 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole, also known as FSI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a derivative of imidazole and is known for its unique properties, which make it useful in various fields of research.
Mécanisme D'action
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole exerts its effects by binding to the active site of enzymes and blocking their activity. This results in the inhibition of various cellular processes, including cell growth and division. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of certain proteins, including carbonic anhydrase and histone deacetylase, which are involved in the progression of cancer and other diseases. 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has also been found to induce the expression of certain genes, which can lead to the activation of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has several advantages as a research tool. The compound is highly selective, which means it can target specific enzymes without affecting others. This makes it useful in the study of various diseases, as it allows researchers to selectively inhibit the activity of enzymes that are involved in the progression of these diseases. However, 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole also has some limitations. The compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole. One area of interest is the study of the compound's effects on cancer cells. Researchers are currently exploring the potential of 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole as a cancer treatment, as the compound has been shown to induce apoptosis in cancer cells. Another area of interest is the study of 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole's effects on neurological disorders, such as Alzheimer's disease. The compound has been found to inhibit the activity of enzymes that are involved in the progression of these diseases, which makes it a promising research tool for the study of neurological disorders.
Méthodes De Synthèse
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. Other methods involve the reaction of 4-fluorobenzenesulfonyl chloride with imidazole derivatives, such as 4-methylimidazole, to yield 1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole has been extensively studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase and histone deacetylase. This makes it useful in the study of various diseases, including cancer and neurological disorders.
Propriétés
Formule moléculaire |
C10H9FN2O2S |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-8-6-13(7-12-8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 |
Clé InChI |
SCNCOKPRYQAVDJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



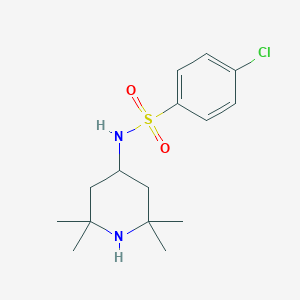
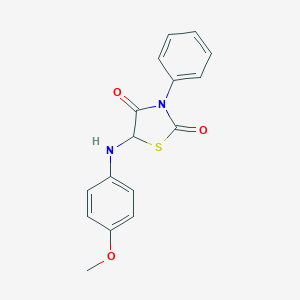
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
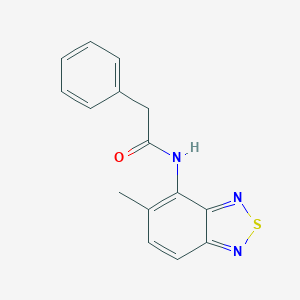
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
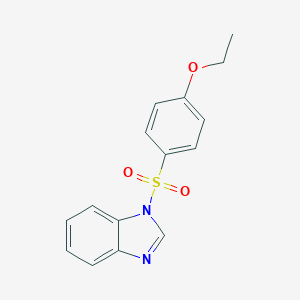
![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)
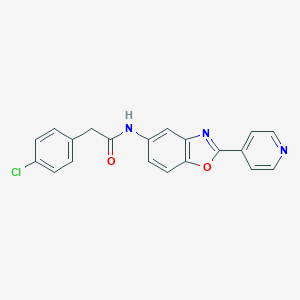
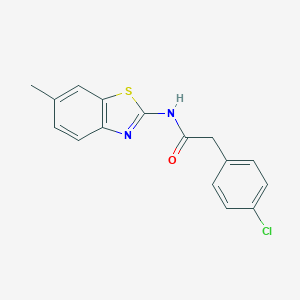
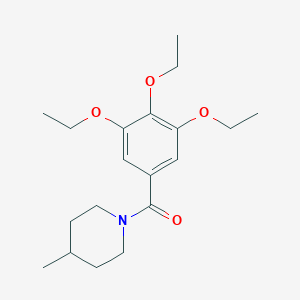
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)